molecular formula C36H42N6O B608609 LLY-507

LLY-507

Cat. No.: B608609
M. Wt: 574.8 g/mol
InChI Key: PNYRDVBFYVDJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LLY-507 is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.

Biochemical Analysis

Biochemical Properties

LLY-507 plays a crucial role in biochemical reactions by inhibiting the activity of SMYD2, a lysine methyltransferase enzyme. SMYD2 catalyzes the monomethylation of several protein substrates, including p53. This compound binds to the substrate peptide binding pocket of SMYD2, thereby preventing the methylation process. This inhibition is highly selective, with this compound showing over 100-fold selectivity for SMYD2 over other methyltransferase and non-methyltransferase targets .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the proliferation of esophageal squamous cell carcinoma, hepatocellular carcinoma, and breast cancer cell lines. The compound reduces SMYD2-induced monomethylation of p53 Lys370 at submicromolar concentrations, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the substrate peptide binding pocket of SMYD2. This binding inhibits the enzyme’s ability to methylate its protein substrates, such as p53. The inhibition of SMYD2 by this compound leads to a reduction in the monomethylation of p53 Lys370, which in turn affects the downstream signaling pathways and gene expression involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its inhibitory activity against SMYD2 over extended periods. Long-term studies have shown that this compound does not significantly affect global histone methylation levels, indicating its specificity for SMYD2. Additionally, subcellular fractionation studies have revealed that SMYD2 is primarily cytoplasmic, suggesting that this compound targets specific chromatin loci and non-histone substrates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a urethane-induced lung cancer mouse model, this compound significantly suppressed tumor growth, emphysema, hemorrhage, and congestion. The compound exhibited strong anticancer potential at lower dosages, with IC50 values of 0.71 µg/mL alone and 0.53 µg/mL when loaded on iron oxide nanoparticles (IONPs). Higher dosages may lead to toxic or adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SMYD2 and other cellular components. Studies have shown that this compound can be efficiently loaded onto iron oxide nanoparticles (IONPs) to enhance its delivery and reduce toxicity .

Subcellular Localization

This compound primarily localizes in the cytoplasm, where it interacts with SMYD2. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The specific compartments or organelles targeted by this compound are still being studied .

Chemical Reactions Analysis

Properties

IUPAC Name

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYRDVBFYVDJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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